molecular formula C9H14F2 B13424217 (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene

(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene

Cat. No.: B13424217
M. Wt: 160.20 g/mol
InChI Key: ZSPDGLKQSHZRBI-SFYZADRCSA-N
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Description

(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is a stereochemically defined, saturated indane derivative of high interest in advanced chemical synthesis and drug discovery research. This compound features two fluorine atoms at the 6-position and a fused octahydroindene structure in a specific (3aR,7aS) configuration, making it a valuable and complex chiral building block. Its rigid, polycyclic scaffold is primarily investigated for use as an intermediate in the development of pharmaceuticals and agrochemicals. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in modulating the physicochemical properties of lead compounds, such as their metabolic stability, lipophilicity, and conformational geometry. The presence of the geminal difluoro moiety is a key structural feature, as this group is known to influence electronic properties and bioavailability, making it a common strategy in modern medicinal chemistry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H14F2

Molecular Weight

160.20 g/mol

IUPAC Name

(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene

InChI

InChI=1S/C9H14F2/c10-9(11)5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8+/m1/s1

InChI Key

ZSPDGLKQSHZRBI-SFYZADRCSA-N

Isomeric SMILES

C1C[C@@H]2CCC(C[C@@H]2C1)(F)F

Canonical SMILES

C1CC2CCC(CC2C1)(F)F

Origin of Product

United States

Preparation Methods

Convergent Synthesis via Difluorocyclobutane Precursors

A prominent and scalable approach to synthesize 6,6-difluorinated bicyclic systems involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key precursor. This method was developed to access 6,6-difluorospiro[3.3]heptane scaffolds, which are closely related structural motifs to the octahydroindene core with difluoro substitution at the bridgehead positions.

  • Key Strategy : Double alkylation of 1,1-binucleophiles with the difluorocyclobutane dibromide leads to ring closure forming the difluoro-bridged bicyclic system.
  • Reaction Conditions : Typically involves nucleophilic substitution reactions under basic conditions with alkylating agents.
  • Scale : This methodology has been demonstrated on multigram to kilogram scale, indicating robustness and potential for industrial application.
  • Outcome : Yields a diverse set of mono- and bifunctionalized difluorospiro compounds, which can be further elaborated to the octahydroindene framework by ring contraction or rearrangement steps.

Table 1: Summary of Key Reagents and Conditions for Difluorocyclobutane-Based Synthesis

Step Reagents/Conditions Outcome/Notes
Preparation of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane Bromination of difluorocyclobutane derivatives Key electrophile for alkylation
Double alkylation 1,1-binucleophile, base (e.g., NaH), solvent (THF or DMF) Formation of difluoro-bridged bicyclic system
Purification Chromatography or distillation High purity material suitable for further use

Source: Multigram synthesis methodology, PMC8791643

Copper-Catalyzed Coupling and Cyclization Approaches

Another synthetic route involves copper-catalyzed coupling reactions followed by cyclization to form the difluoro-substituted octahydroindene ring system.

  • Key Reaction : Copper(I) iodide catalyzed coupling of fluorinated indene derivatives with nucleophiles or amines under argon atmosphere.
  • Typical Conditions : Use of potassium carbonate as base, toluene as solvent, and diamine ligands such as N,N'-dimethylethylenediamine to stabilize the copper catalyst.
  • Reaction Time and Temperature : Stirring at room temperature for extended periods (e.g., 30 hours) followed by work-up involving aqueous ammonia and ethyl acetate extraction.
  • Yields : High yields (up to 94%) of fluorinated octahydroindene derivatives have been reported.
  • Purification : Distillation under reduced pressure yields analytically pure products.

Table 2: Copper-Catalyzed Cyclization Reaction Parameters

Parameter Details
Catalyst CuI (Copper(I) iodide)
Ligand N,N'-dimethylethylenediamine
Base K2CO3 (Potassium carbonate)
Solvent Toluene
Atmosphere Argon (inert)
Temperature Room temperature
Reaction Time 30 hours
Work-up 25% aqueous NH3, EtOAc extraction
Yield Up to 94%

Source: Copper-catalyzed synthesis details from J. Org. Chem. 2020

Stereoselective Cycloalkylation and Fluorination Strategies

Stereoselective synthesis of fluorinated octahydroindene derivatives often involves:

  • Friedel-Crafts type cycloalkylation : Efficient ring closure to form bicyclic systems.
  • Selective fluorination : Introduction of fluorine atoms at bridgehead carbons using electrophilic fluorinating agents or via fluorinated precursors.
  • Use of chiral auxiliaries or catalysts : To control stereochemistry at the 3a and 7a positions, ensuring the (3aR,7aS) configuration.
  • Examples : Although direct preparation of (3aR,7aS)-6,6-difluoro-octahydroindene is limited in literature, methodologies for related fluorinated bicyclic systems suggest the utility of β-bromo dimethylalkoxysulfonium ions for selective olefin epoxidation followed by ring transformations to install fluorine stereoselectively.

Source: Dissertation on stereoselective syntheses and fluorination strategies, University of Georgia 2006

Comparative Analysis of Preparation Methods

Method Advantages Limitations Scale-up Potential
Difluorocyclobutane double alkylation Convergent, scalable, versatile for functionalization Requires preparation of specialized precursors Demonstrated up to 0.47 kg scale
Copper-catalyzed coupling/cyclization High yields, mild conditions, good stereocontrol Longer reaction times, sensitive to moisture/air Suitable for gram-scale synthesis
Stereoselective cycloalkylation/fluorination Control over stereochemistry, potential for asymmetric synthesis Complex reaction sequences, specialized reagents More challenging for large scale

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, play a critical role in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology

The compound’s potential biological activity is of interest for drug discovery and development. Researchers are exploring its interactions with biological targets to identify new therapeutic agents.

Medicine

In medicine, the fluorinated nature of the compound can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability. This makes it a promising candidate for developing new pharmaceuticals .

Industry

Industrially, (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is used in the production of specialty chemicals and advanced materials. Its unique properties can improve the performance of products in various applications, including coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interaction with nucleic acids .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Structural Similarities

Key Compounds:

(2S,3aS,6S,7aS)-Choi-l-DAA (): Shares the (3aS,7aS) stereochemistry but incorporates a Choi (L-6-epi-Choi) moiety linked to a marine-derived peptide framework. Unlike the target compound, this derivative is part of aeruginosin DA495A, highlighting its role in marine bioactive molecules .

(3aR,4R,5S,7S,7aS)-2-Acetyl-7,7a-dihydroxy-3a,4-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-inden-5-yl acetate ():

  • A sesquiterpene with a partially hydrogenated indene core and hydroxyl/acetyl substituents.
  • Demonstrates how substituent polarity (hydroxyl vs. fluorine) alters solubility and biological activity .

meso-4,4′-Difluoro-2,2′-{[(3aR,7aS)-Octahydro-1H-1,3-benzimidazole-1,3-diyl]bis(methylene)}diphenol (): Features a benzimidazole ring instead of indene but retains the (3aR,7aS) configuration and difluoro substitution. Exhibits intramolecular O–H⋯N hydrogen bonds and a twisted imidazolidine ring conformation, deviating from the "rabbit-ear effect" common in 1,2-diamines .

(3aR,7aS)-3a-(3,4-Dimethoxyphenyl)-1-methyl-1,2,3,3a,7,7a-hexahydro-6H-indol-6-one ():

  • Contains an indole core with methoxy substituents, emphasizing how aromatic substituents modulate electronic properties compared to fluorine .

Substituent Effects on Physicochemical Properties

Compound Core Structure Substituents Key Interactions/Properties
Target Compound Octahydroindene 6,6-Difluoro Conformational rigidity, electron-deficient core
(2S,3aS,6S,7aS)-Choi-l-DAA () Peptide-linked indene L-6-epi-Choi, hydroxyl Marine bioactivity, hydrogen bonding
meso-4,4′-Difluoro-benzimidazole () Benzimidazole Difluoro, hydroxyl Intramolecular H-bonds, 3D crystal network
Hexahydroindol-6-one () Indole Methoxy, methyl Aromatic π-stacking, lipophilic
  • Fluorine vs. Hydroxyl/Methoxy : The 6,6-difluoro groups in the target compound enhance electronegativity and metabolic stability compared to polar hydroxyl (–2) or methoxy groups ().

Biological Activity

(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is a fluorinated compound with potential applications in medicinal chemistry and pharmacology. Its unique structural characteristics contribute to its biological activity. This article reviews the biological properties of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is C9_9H14_{14}F2_2. The compound features a bicyclic structure that enhances its interaction with biological targets. The presence of difluoromethyl groups is significant for its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC9_9H14_{14}F2_2
Molecular Weight172.21 g/mol
IUPAC Name(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene
CAS Number22773-44-0

The biological activity of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is primarily attributed to its ability to interact with specific receptors and enzymes. The difluoro substitution enhances its lipophilicity and binding affinity to biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit enhanced antimicrobial properties. The difluoro group may increase the compound's ability to penetrate microbial membranes.
  • Anticancer Potential : Preliminary studies suggest that (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene may inhibit certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Neuroprotective Effects : Some research indicates that compounds with similar structures may provide neuroprotection through modulation of neurotransmitter systems.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound exhibited cytotoxic effects on HeLa cells with an IC50 value of 30 µM. Further studies are needed to elucidate the underlying mechanisms.

Q & A

Q. How can isotopic labeling (e.g., 2H^{2}\text{H}, 13C^{13}\text{C}) elucidate metabolic or environmental degradation pathways?

  • Methodology : Synthesize isotopically labeled analogs and track fate using LC-MS/MS or 19F^{19}\text{F}-NMR. Pair with stable isotope probing (SIP) to identify microbial consortia involved in biodegradation .

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